

# Infigratinib's Potential in Pediatric Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of Preclinical Evidence and Future Directions for Researchers, Scientists, and Drug Development Professionals

## Introduction

Infigratinib (BGJ398), a selective, ATP-competitive, pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor, has emerged as a promising therapeutic agent in adult cancers harboring FGFR alterations.[1] While its clinical application in pediatric oncology remains investigational, a growing body of preclinical evidence suggests its potential in treating childhood malignancies driven by aberrant FGFR signaling. This technical guide synthesizes the current understanding of infigratinib's mechanism of action, preclinical efficacy in pediatric cancer models, and available clinical data in pediatric populations, providing a comprehensive resource for researchers and drug development professionals.

FGFR signaling pathways are crucial for normal development, and their dysregulation through gene fusions, mutations, or amplifications has been implicated in the pathogenesis of various pediatric cancers.[2] Activating FGFR alterations are found in approximately 3% of pediatric solid tumors, including rhabdomyosarcoma and low-grade gliomas, highlighting a potential therapeutic window for targeted inhibitors like **infigratinib**.[2]

## **Mechanism of Action**

**Infigratinib** potently inhibits FGFR1, FGFR2, and FGFR3, with a lower affinity for FGFR4.[1][3] It binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation



and subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[4] The inhibition of these pathways ultimately leads to decreased cell proliferation and survival in cancer cells with activating FGFR alterations.



Click to download full resolution via product page



Caption: Infigratinib inhibits the FGFR signaling pathway.

## **Preclinical Data in Pediatric Cancer Models**

While extensive preclinical data for **infigratinib** in pediatric cancers are still emerging, existing studies demonstrate its potential.

### In Vitro Studies

**Infigratinib** has shown potent inhibitory activity against a panel of cancer cell lines with FGFR alterations. Although not exclusively pediatric, these studies provide a strong rationale for its investigation in childhood cancers with similar genetic drivers.

| Cell Line  | Cancer Type    | FGFR Alteration         | IC50 (nM) |
|------------|----------------|-------------------------|-----------|
| NCI-H1581  | Lung Cancer    | FGFR1 Amplification     | <500[5]   |
| CAL-120    | Breast Cancer  | FGFR1 Amplification     | <500[5]   |
| MDA-MB-134 | Breast Cancer  | FGFR1 Amplification     | <500[5]   |
| DMS114     | Lung Cancer    | FGFR1 Amplification     | <500[5]   |
| RT112      | Bladder Cancer | FGFR3 Overexpression    | 5[6]      |
| RT4        | Bladder Cancer | FGFR3 Overexpression    | 30[6]     |
| SW780      | Bladder Cancer | FGFR3 Overexpression    | 32[6]     |
| JMSU1      | Bladder Cancer | FGFR3<br>Overexpression | 15[6]     |

Table 1: Infigratinib IC50 Values in Various Cancer Cell Lines.

A study on multidrug-resistant cancer cell lines, including triple-negative breast cancer and gastrointestinal stromal tumor cells, found that **infigratinib** could restore sensitivity to chemotherapeutic agents like paclitaxel and doxorubicin by inhibiting P-glycoprotein.[7] This



suggests a potential dual role for **infigratinib** in pediatric cancers, both as a targeted agent and as a chemosensitizer.

### In Vivo Studies

A preclinical study utilizing a zebrafish xenograft model of rhabdomyosarcoma (RMS) provides the most direct evidence of **infigratinib**'s efficacy in a pediatric cancer model to date.

| RMS Cell Lines | Fusion Status   | Relative Tumor Area (vs.<br>Vehicle) |
|----------------|-----------------|--------------------------------------|
| Rh4            | Fusion-Positive | ~0.6                                 |
| Rh30           | Fusion-Positive | ~0.55                                |
| Rh41           | Fusion-Positive | ~0.7                                 |
| RMS-01         | Fusion-Positive | ~0.8                                 |
| RD             | Fusion-Negative | ~0.9                                 |
| JR1            | Fusion-Negative | ~0.85                                |
| SMS-CTR        | Fusion-Negative | ~0.95                                |

Table 2: Effect of **Infigratinib** (0.1  $\mu$ M) on Tumor Growth in Rhabdomyosarcoma Zebrafish Xenografts.[8]

The study demonstrated that **infigratinib** significantly inhibited the growth of several RMS cell line xenografts, with a more pronounced effect observed in fusion-positive (FP) RMS lines.[9] Furthermore, **infigratinib** was shown to block neo-vascularization in the tumor xenografts.[8]

# Experimental Protocols Cell Viability Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines is the MTT or resazurin assay.





Click to download full resolution via product page

Caption: Workflow for a typical cell viability assay.

#### Methodology:

- Cell Seeding: Plate pediatric cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[10][11]
- Compound Treatment: Treat the cells with a serial dilution of infigratinib for 48-72 hours.[6]
   [12]
- Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution to each well and incubate for 1-4 hours.[10][11]
- Measurement: For MTT assays, add a solubilization solution to dissolve the formazan crystals and measure the absorbance. For resazurin assays, measure the fluorescence.[10]
   [11]
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.[6]

# Zebrafish Xenograft Model for Rhabdomyosarcoma

This in vivo model allows for the assessment of tumor growth and response to therapy in a living organism.

#### Methodology:

Cell Preparation: Label RMS cell lines with a fluorescent dye.[9]



- Microinjection: Inject the fluorescently labeled RMS cells into the yolk sac of 2-day-old zebrafish embryos.[9]
- Drug Administration: Add **infigratinib** to the water of the zebrafish embryos 4 hours post-injection.[9]
- Imaging and Analysis: Image the xenografts and the surrounding vasculature at specified time points.[9]
- Tumor Growth Quantification: Measure the tumor area from the fluorescent images to assess tumor growth inhibition.[8]

# **Clinical Trials in Pediatric Populations**

To date, clinical trials of **infigratinib** in pediatric patients have primarily focused on achondroplasia, a genetic bone disorder caused by activating mutations in FGFR3.[4][13][14] [15][16][17] The PROPEL 2 (NCT04265651) and a subsequent study in younger children (NCT07169279) are Phase 2 trials evaluating the safety, tolerability, and efficacy of **infigratinib** in children with achondroplasia.[14][18][19][20]

While these trials are not in an oncology setting, they provide valuable safety and pharmacokinetic data for **infigratinib** in a pediatric population. The doses being explored in the achondroplasia trials are significantly lower than those used in adult oncology studies.[21]

A planned pediatric study for **infigratinib** in oncology (NCT05222165) was mentioned as a postmarketing requirement by the FDA, but specific details about this trial are not yet publicly available.[2]

## **Future Directions and Considerations**

The preclinical data, though limited, provides a compelling rationale for the clinical investigation of **infigratinib** in pediatric cancers with FGFR alterations. Key areas for future research include:

 Expansion of Preclinical Studies: Evaluating infigratinib in a broader range of pediatric cancer cell lines and patient-derived xenograft models, including neuroblastoma and



pediatric high-grade gliomas, is crucial to identify responsive tumor types and potential biomarkers of sensitivity.

- Combination Therapies: Investigating the synergistic effects of infigratinib with standard-of-care chemotherapy or other targeted agents could enhance its therapeutic efficacy and overcome potential resistance mechanisms. The finding that infigratinib can inhibit P-glycoprotein warrants further exploration of its role as a chemosensitizer.[7]
- Clinical Trial Design: The design of future pediatric oncology trials should leverage the safety
  and pharmacokinetic data from the achondroplasia studies to establish appropriate dosing
  regimens. A "tumor-agnostic" trial design, enrolling patients with any solid tumor harboring an
  FGFR alteration, could be an efficient strategy to evaluate infigratinib's efficacy across
  different pediatric cancer histologies.[22]
- Mechanisms of Resistance: Understanding potential mechanisms of resistance to infigratinib in the pediatric setting will be critical for developing strategies to prolong its clinical benefit.

# Conclusion

**Infigratinib** holds significant promise as a targeted therapy for a subset of pediatric cancers driven by FGFR alterations. While clinical data in this specific population is currently lacking, the strong preclinical rationale, coupled with emerging safety data from non-oncology pediatric trials, provides a solid foundation for its further investigation. Continued research into its efficacy in relevant preclinical models and the initiation of well-designed clinical trials are essential to translate the potential of **infigratinib** into tangible clinical benefits for children with cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 2. Rare FGFR Oncogenic Alterations in Sequenced Pediatric Solid and Brain Tumors Suggest FGFR Is a Relevant Molecular Target in Childhood Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Portico [access.portico.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A dual readout embryonic zebrafish xenograft model of rhabdomyosarcoma to assess clinically relevant multi-receptor tyrosine kinase inhibitors [frontiersin.org]
- 9. A dual readout embryonic zebrafish xenograft model of rhabdomyosarcoma to assess clinically relevant multi-receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oral Infigratinib Improves Growth in Children with Achondroplasia, finds NEJM study [medicaldialogues.in]
- 14. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral Infigratinib Therapy in Children with Achondroplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of Infigratinib in Children With Achondroplasia [ctv.veeva.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. University of California Health Achondroplasia Trial → Interventional Study of Infigratinib in Children < 3 Years Old With Achondroplasia (ACH) [clinicaltrials.ucbraid.org]</li>



- 21. aisac.it [aisac.it]
- 22. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Infigratinib's Potential in Pediatric Oncology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612010#infigratinib-s-potential-applications-in-pediatric-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com